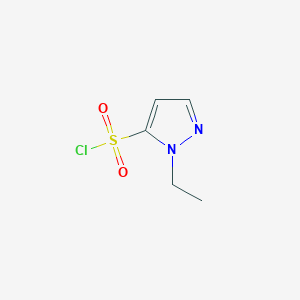

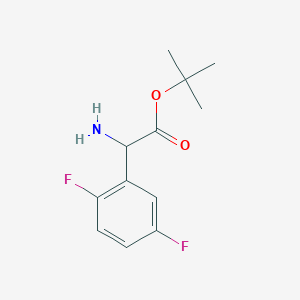

![molecular formula C23H21N3O3S B2552488 N-(2,4-dimethylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide CAS No. 1207032-87-8](/img/structure/B2552488.png)

N-(2,4-dimethylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(2,4-dimethylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide is a chemical entity that has been studied for its potential as an adenosine A3 receptor antagonist. The presence of methoxyphenyl substitution patterns on the N-(2,6-diarylpyrimidin-4-yl)acetamide scaffold, as explored in the first paper, suggests that the compound may share similar pharmacological properties, such as high potency and selectivity within the adenosine receptor family .

Synthesis Analysis

Although the provided papers do not directly describe the synthesis of N-(2,4-dimethylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide, the first paper discusses the synthesis of related compounds with methoxyaryl substitutions on the N-(2,6-diarylpyrimidin-4-yl)acetamide scaffold . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.

Molecular Structure Analysis

The second paper provides insights into the molecular structure of a related compound, N-(4,6-dimethylpyrid-2-yl)-2-(3-nitrophenyl)acetamide, which is composed of two approximately planar parts connected at the C(9) atom . This structural information, including the intramolecular hydrogen bond contributing to the planarity of the molecule, could be relevant when analyzing the molecular structure of N-(2,4-dimethylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide, as it may exhibit similar intramolecular interactions.

Chemical Reactions Analysis

The papers provided do not detail specific chemical reactions involving N-(2,4-dimethylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide. However, the first paper's discussion on the influence of methoxyphenyl substitution patterns could imply that the compound may undergo similar reactions as those studied for the N-(2,6-diarylpyrimidin-4-yl)acetamide derivatives, such as binding interactions with the A3 adenosine receptor .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(2,4-dimethylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide are not directly provided in the papers. However, the first paper's findings on ligands with excellent potency and selectivity profiles suggest that the compound may also possess distinct physical and chemical properties that confer high affinity and specificity to the A3 adenosine receptor . The second paper's structural analysis could also hint at the compound's stability and solid-state interactions .

Scientific Research Applications

Radiopharmaceutical Development

A study by (Dollé et al., 2008) described the development of a novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides as selective ligands for the translocator protein (18 kDa). This includes the development of compounds designed for in vivo imaging using positron emission tomography, indicating its application in radiopharmaceutical research.

Crystal Structure Analysis

Research by (Park et al., 1995) explored the crystal structure of a compound within this chemical class, revealing insights into its conformation and stability. This study contributes to the understanding of the molecular structure of similar compounds.

Heterocyclic Compound Synthesis

Banfield et al. (1987) investigated compounds derived from similar chemical structures, focusing on heterocyclic derivatives of guanidine. This study, detailed in (Banfield, Fallon, & Gatehouse, 1987), contributes to the broader understanding of pyrimidine derivatives in chemical synthesis.

Antimicrobial Activity

A study by (Kerru et al., 2019) presented the synthesis of new derivatives related to the chemical structure of interest, demonstrating significant antimicrobial activity against various bacterial strains. This highlights the potential application in developing new antimicrobial agents.

Antifungal Effectiveness

Research conducted by (Jafar et al., 2017) focused on synthesized derivatives and their antifungal properties, indicating potential applications in the development of antifungal agents.

Fluorescence Binding Study

Meng et al. (2012) explored the interaction of similar compounds with bovine serum albumin through fluorescence and UV–vis spectral studies. This research, detailed in (Meng et al., 2012), has implications for understanding protein-ligand interactions.

Pharmacological Evaluation

Severina et al. (2020) investigated thioacetamide derivatives for their potential as anticonvulsants. This study, found in (Severina, Skupa, Voloshchuk, & Georgiyants, 2020), adds to the understanding of the pharmacological applications of pyrimidine derivatives.

properties

IUPAC Name |

N-(2,4-dimethylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O3S/c1-14-4-9-19(15(2)10-14)25-20(27)11-26-13-24-21-18(12-30-22(21)23(26)28)16-5-7-17(29-3)8-6-16/h4-10,12-13H,11H2,1-3H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGEYANIIJZWOSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC=C3C4=CC=C(C=C4)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-dimethylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

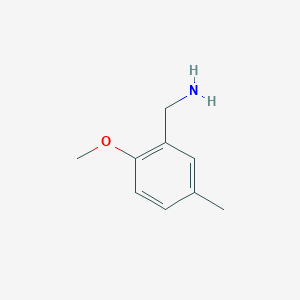

![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2-phenoxyacetamide](/img/structure/B2552409.png)

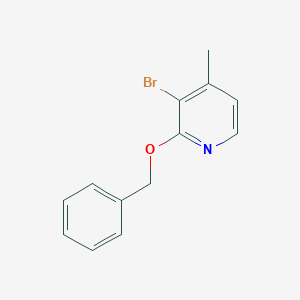

![N-(5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2552412.png)

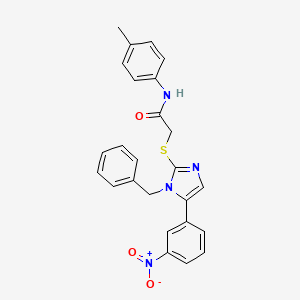

![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2552413.png)

![(8-Fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-naphthalen-1-ylmethanone](/img/structure/B2552414.png)

![7-[(E)-but-2-enyl]-8-(2-hydroxyethylsulfanyl)-3-methylpurine-2,6-dione](/img/structure/B2552415.png)

![2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B2552419.png)

![5-((3-Methoxyphenyl)(4-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2552420.png)

![2-(5-(3,4-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2552423.png)

![2-[(4-chlorophenyl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2552426.png)